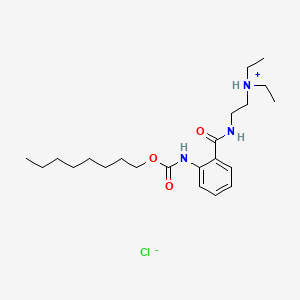
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an octyl group, a diethylaminoethyl group, and a carbamoyl group, all linked to a carbanilate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves the reaction of octyl chloroformate with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium chloride
- O-[2-(diethylamino)ethyl] benzhydrylthiocarbamate hydrochloride
Uniqueness
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
2001-84-5 |
|---|---|
Molecular Formula |
C22H38ClN3O3 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C22H37N3O3.ClH/c1-4-7-8-9-10-13-18-28-22(27)24-20-15-12-11-14-19(20)21(26)23-16-17-25(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,23,26)(H,24,27);1H |
InChI Key |
AMNNTMQAMRSQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=CC=C1C(=O)NCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















